molecular formula C16H17NO B5458710 N-benzyl-2-(3-methylphenyl)acetamide

N-benzyl-2-(3-methylphenyl)acetamide

Cat. No.: B5458710
M. Wt: 239.31 g/mol
InChI Key: YUGYWWQRRINRJP-UHFFFAOYSA-N
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Description

N-Benzyl-2-(3-methylphenyl)acetamide (molecular formula: C24H22N4OS, average mass: 414.527 g/mol) is a tertiary amide featuring a benzyl group attached to the nitrogen atom and a 3-methylphenyl substituent on the acetamide backbone . This compound is identified by CAS RN 538336-55-9 and ChemSpider ID 2952043.

Properties

IUPAC Name

N-benzyl-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-13-6-5-9-15(10-13)11-16(18)17-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGYWWQRRINRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-methylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of benzylamine with 3-methylphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amines, and various substituted aromatic compounds .

Scientific Research Applications

N-benzyl-2-(3-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their function and activity .

Comparison with Similar Compounds

Tetrahydroisoquinoline-Based Acetamides

Several N-benzyl-2-acetamide derivatives incorporate tetrahydroisoquinoline scaffolds with varying substituents, influencing their pharmacological profiles (e.g., orexin receptor antagonism) and synthetic accessibility:

Compound ID Substituents Yield (%) Key Spectral Data (¹H NMR) Biological Activity Reference
17d 6-(Benzyloxy), 3,4-dimethoxy 35 δ 7.35–6.70 (m, aromatic), 4.50 (s, CH2) Not specified
20 6-Methoxy, 7-[2-(piperidin-1-yl)ethoxy] 24 δ 7.25–6.50 (m, aromatic), 3.85 (s, OCH3) Orexin-1 receptor antagonist
51 6,7-Dimethoxy, 4-isopropyl 65 δ 6.90–6.60 (m, aromatic), 3.75 (s, OCH3) Not specified

Key Observations :

  • Substituents at the 6- and 7-positions of the tetrahydroisoquinoline ring significantly impact yields, with electron-donating groups (e.g., methoxy) favoring moderate-to-high yields (24–65%) .
  • Steric hindrance from bulkier groups (e.g., benzyloxy in 17d) reduces yields (35%) compared to smaller substituents .

Heterocyclic Analogues

Compounds with imidazole or triazole moieties demonstrate distinct electronic and structural properties:

Compound ID Core Structure Yield (%) IR Peaks (cm⁻¹) Notes Reference
4g 4,5-Dihydroimidazol-2-yl 85 1747 (C=O), 1669 (C=N) High-yield synthesis via El-Saghier reaction
538336-55-9 1,2,4-Triazol-3-yl-thio Not reported Not specified Potential bioactivity due to sulfur linkage

Key Observations :

  • Imidazole derivatives (e.g., 4g) exhibit strong carbonyl and imine IR absorptions, reflecting resonance stabilization .
  • Thio-linked triazoles (e.g., 538336-55-9) may enhance binding affinity in biological systems compared to oxygen-linked analogs .

Substituent Effects on Physicochemical Properties

Meta-substitution on the phenyl ring alters crystallinity and solubility:

Compound ID Substituent Crystal System Space Group Notes Reference
3-CH3 3-Methyl Monoclinic P21/c Asymmetric unit contains 1 molecule
3,5-(CH3)2 3,5-Dimethyl Triclinic P-1 Asymmetric unit contains 2 molecules

Key Observations :

  • Methyl groups at meta positions increase molecular asymmetry, influencing packing efficiency and solubility .
  • Bulkier substituents (e.g., 3,5-dimethyl) reduce symmetry, leading to triclinic systems with multiple molecules per unit cell .

Phenoxy and Alkoxy Variants

Replacement of the phenyl group with phenoxy or alkoxy chains modifies electronic profiles:

Compound ID Structure Yield (%) Application Reference
N-Benzyl-2-(3-methylphenoxy)acetamide Phenoxy linker Not reported Intermediate for drug discovery
17a 6-Propoxy 44 Not specified

Key Observations :

  • Alkoxy chains (e.g., propoxy in 17a) improve solubility in polar solvents but may reduce membrane permeability .

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